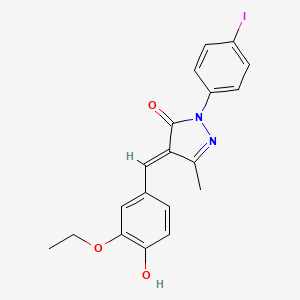![molecular formula C24H30N2O3 B6077509 (1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B6077509.png)
(1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl moiety: This can be achieved through a series of condensation reactions involving methoxy-substituted benzaldehyde and appropriate dienophiles.
Cyclopentyl group introduction: This step often involves the use of cyclopentyl halides in the presence of strong bases to facilitate nucleophilic substitution.
Construction of the tricyclic core: This is the most challenging part and may require advanced techniques such as intramolecular cyclization under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or chromenyl moieties, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon under hydrogen atmosphere.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: Research is ongoing to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Material Science: Its unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: shares structural similarities with other tricyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of a chromenyl moiety with a diazatricyclic core, which may confer unique biological activities and chemical reactivity not observed in other tricyclic compounds.
Propiedades
IUPAC Name |
(1S,5S,7S)-3-cyclopentyl-7-(8-methoxy-2H-chromen-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-28-21-9-4-6-16-12-17(15-29-22(16)21)20-13-18-14-25(19-7-2-3-8-19)23(27)24(18)10-5-11-26(20)24/h4,6,9,12,18-20H,2-3,5,7-8,10-11,13-15H2,1H3/t18-,20-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDTUKOSLNHFK-WXVUKLJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C3CC4CN(C(=O)C45N3CCC5)C6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OCC(=C2)[C@@H]3C[C@H]4CN(C(=O)[C@@]45N3CCC5)C6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6077440.png)

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![(5Z)-1-ACETYL-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B6077485.png)
![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)
